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Compound of Interest

Compound Name: Jnk-IN-7

Cat. No.: B608244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNK-IN-7, a potent and

selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates

critical data on its chemical properties, mechanism of action, biological activity, and

experimental applications to support its use in research and drug discovery.

Core Compound Information
JNK-IN-7 is a small molecule inhibitor that targets the JNK signaling pathway, a critical

regulator of cellular processes such as inflammation, apoptosis, and stress responses.[1] Its

covalent mechanism of action offers the potential for prolonged and robust inhibition of JNK

activity.
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Property Value Reference

CAS Number 1408064-71-0

Molecular Formula C28H27N7O2

Molecular Weight 493.56 g/mol

IUPAC Name

(E)-3-(4-(dimethylamino)but-2-

enamido)-N-(4-((4-(pyridin-3-

yl)pyrimidin-2-

yl)amino)phenyl)benzamide

N/A

Synonyms JNK inhibitor VII N/A

Solubility Soluble in DMSO

Mechanism of Action
JNK-IN-7 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine

residue within the ATP-binding site of JNK isoforms. This covalent modification leads to the

inactivation of the kinase, thereby blocking the downstream signaling cascade. The primary

downstream effector of JNK is the transcription factor c-Jun. Inhibition of JNK by JNK-IN-7
prevents the phosphorylation of c-Jun at Ser63 and Ser73, which is critical for its transcriptional

activity.

Biological Activity and Selectivity
JNK-IN-7 exhibits potent inhibitory activity against all three JNK isoforms in the nanomolar

range. However, kinome-wide screening has revealed off-target activity against other kinases,

most notably Interleukin-1 receptor-associated kinase 1 (IRAK1).

In Vitro Kinase Inhibitory Activity
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Target IC50 (nM) Reference

JNK1 1.5

JNK2 2.0

JNK3 0.7

IRAK1 ~10 N/A

Cellular Activity
JNK-IN-7 effectively inhibits the phosphorylation of c-Jun in various cell lines upon stimulation

with stress-inducing agents.

Cell Line Stimulant Assay EC50 (nM) Reference

HeLa Anisomycin
c-Jun

phosphorylation
~100 N/A

A375 Anisomycin
c-Jun

phosphorylation
~30 N/A

IL-1R cells IL-1β
Pellino 1

activation
- N/A

RAW264.7

macrophages
Pam3CSK4

c-Jun

phosphorylation
- N/A

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the JNK signaling pathway and a typical experimental

workflow for evaluating JNK-IN-7's cellular activity.
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JNK Signaling Pathway and the inhibitory action of JNK-IN-7.
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A generalized workflow for assessing JNK-IN-7's cellular potency.

Experimental Protocols
General Handling and Storage

Storage: Store JNK-IN-7 as a solid at -20°C for long-term stability.

Solubilization: Prepare stock solutions in anhydrous DMSO. For in vivo studies, further

dilution into appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water

may be necessary. It is recommended to prepare fresh working solutions for each

experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b608244?utm_src=pdf-body-img
https://www.benchchem.com/product/b608244?utm_src=pdf-body
https://www.benchchem.com/product/b608244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework. Specific conditions may need optimization for

different JNK isoforms or assay formats (e.g., radioactive vs. antibody-based detection).

Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10

mM MgCl2, 1 mM EGTA, 1 mM DTT, 100 µM ATP).

Enzyme and Substrate: Add purified recombinant JNK enzyme and a suitable substrate

(e.g., recombinant c-Jun or ATF2) to the reaction buffer.

Inhibitor Addition: Add varying concentrations of JNK-IN-7 (or DMSO as a vehicle control) to

the reaction mixture.

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a defined

period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding SDS-PAGE loading buffer or a suitable kinase

inhibitor.

Detection: Analyze substrate phosphorylation by Western blotting using a phospho-specific

antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

Cellular c-Jun Phosphorylation Assay (TR-FRET)
This protocol is adapted from established methods for high-throughput screening.

Cell Plating: Seed HeLa cells in a 384-well plate at a density of approximately 10,000 cells

per well and incubate overnight.

Compound Addition: Pre-treat cells with a serial dilution of JNK-IN-7 for 90 minutes.

Stimulation: Induce JNK pathway activation by adding a stimulant such as anisomycin or

TNF-α and incubate for 30 minutes.

Lysis: Lyse the cells using a buffer containing a detergent and protease/phosphatase

inhibitors.
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Detection: Add a terbium-labeled anti-phospho-c-Jun (Ser73) antibody.

Measurement: After a 60-minute incubation at room temperature, measure the time-resolved

fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

Synthesis Outline
A detailed, step-by-step synthesis protocol for JNK-IN-7 is not readily available in the public

domain. However, based on its chemical structure, a plausible synthetic route would involve the

following key steps:

Synthesis of the aminopyrimidine core: This would likely involve a condensation reaction

between a guanidine derivative and a β-ketoester or a similar precursor to form the

substituted pyrimidine ring.

Coupling with 3-bromopyridine: A palladium-catalyzed cross-coupling reaction, such as a

Suzuki or Stille coupling, could be employed to attach the pyridine moiety to the pyrimidine

core.

Amide bond formation: The final step would involve the coupling of the aminopyrimidine

intermediate with a benzoyl chloride derivative that already contains the (E)-3-(4-

(dimethylamino)but-2-enamido) side chain. This side chain itself would be synthesized

separately and then activated for the amidation reaction.
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A plausible synthetic strategy for JNK-IN-7.

Conclusion
JNK-IN-7 is a valuable pharmacological tool for investigating the roles of JNK signaling in

health and disease. Its high potency and covalent mechanism of action make it a powerful

probe for cellular and in vivo studies. Researchers should be mindful of its off-target activities,

particularly against IRAK1, and incorporate appropriate controls in their experiments. This

guide provides a solid foundation for the effective utilization of JNK-IN-7 in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b608244?utm_src=pdf-body
https://www.benchchem.com/product/b608244?utm_src=pdf-body
https://www.benchchem.com/product/b608244?utm_src=pdf-body
https://www.benchchem.com/product/b608244?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/jnk-in-7.html
https://www.benchchem.com/product/b608244#jnk-in-7-cas-number-1408064-71-0
https://www.benchchem.com/product/b608244#jnk-in-7-cas-number-1408064-71-0
https://www.benchchem.com/product/b608244#jnk-in-7-cas-number-1408064-71-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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